molecular formula C22H26N6O B4915760 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B4915760
M. Wt: 390.5 g/mol
InChI Key: OWHRGOPQJYQEPO-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins involved in proteomics research

Mode of Action

Related compounds have been found to bind to and allosterically modulate protein receptors . This suggests that F2318-0311 may interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Related compounds have been found to affect the configuration of pyrazole as a cation in the presence of two hofmeister anions . This suggests that F2318-0311 may have a similar effect on biochemical pathways.

Result of Action

Related compounds have been found to exhibit antimicrobial activity against various pathogenic bacteria and fungi . This suggests that F2318-0311 may have similar effects.

Action Environment

Related compounds have been found to exhibit great thermal stability , suggesting that F2318-0311 may also be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridazine derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine is unique due to its combination of pyrazole, piperazine, and pyridazine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-4-18-5-7-19(8-6-18)22(29)27-13-11-26(12-14-27)20-9-10-21(24-23-20)28-17(3)15-16(2)25-28/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHRGOPQJYQEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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